

3-Chloro-5-hydroxy-4-methoxybenzaldehyde CAS 54246-06-9 properties

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Compound of Interest

Compound Name: *3-Chloro-5-hydroxy-4-methoxybenzaldehyde*

CAS No.: 54246-06-9

Cat. No.: B3178411

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Technical Whitepaper: 3-Chloro-5-hydroxy-4-methoxybenzaldehyde

Advanced Synthesis, Physicochemical Profiling, and Pharmaceutical Applications

Executive Summary

3-Chloro-5-hydroxy-4-methoxybenzaldehyde, also known as 5-Chloroisovanillin, is a halogenated derivative of isovanillin. Unlike its more common isomer 5-chlorovanillin, this compound features a specific substitution pattern (3-chloro, 5-hydroxy, 4-methoxy) that imparts unique electronic properties, making it a valuable building block in medicinal chemistry. Its primary application lies in the development of cardiovascular drugs (specifically renin inhibitors) and as a scaffold for diversely substituted aromatic systems.

Chemical Identity & Physicochemical Profile

Precise identification is paramount due to the existence of multiple chlorinated isomers of vanillin and isovanillin.

Property	Data
CAS Registry Number	54246-06-9
IUPAC Name	3-Chloro-5-hydroxy-4-methoxybenzaldehyde
Common Name	5-Chloroisovanillin
Molecular Formula	C ₈ H ₇ ClO ₃
Molecular Weight	186.59 g/mol
Appearance	White to colorless crystalline powder
Boiling Point (Predicted)	~309.5°C (at 760 mmHg)
Solubility	Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
Acidity (pKa)	~7.0–7.5 (Phenolic OH)
Key Functional Groups	Aldehyde (C-1), Phenol (C-5), Methoxy (C-4), Chloride (C-3)

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Note on Isomerism: Do not confuse with 5-Chlorovanillin (3-chloro-4-hydroxy-5-methoxybenzaldehyde, CAS 19463-48-0). The position of the hydroxyl and methoxy groups is reversed, significantly altering reactivity and biological binding.

Synthetic Pathways and Manufacturing

The synthesis of CAS 54246-06-9 typically proceeds via the electrophilic aromatic substitution (chlorination) of isovanillin. The regioselectivity is governed by the directing effects of the hydroxyl and methoxy substituents.

3.1. Core Synthesis Route: Chlorination of Isovanillin

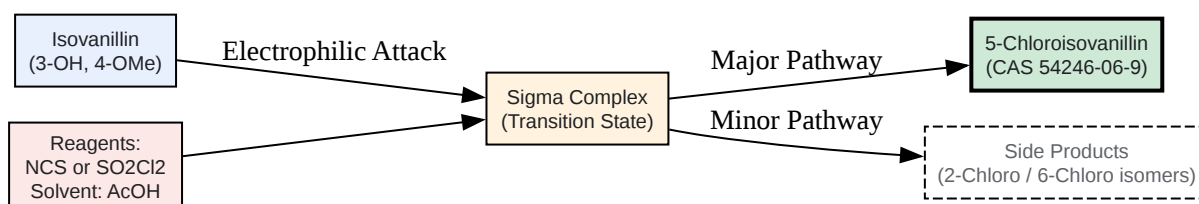
Starting Material: Isovanillin (3-hydroxy-4-methoxybenzaldehyde). Reagents: Sulfuryl Chloride () or N-Chlorosuccinimide (NCS). Solvent: Acetic Acid () or Dichloromethane ().

Mechanism & Regioselectivity:

- Directing Groups: The C-4 methoxy group is a strong ortho/para activator. The C-3 hydroxyl group is also a strong ortho/para activator. The C-1 aldehyde is a meta director.
- Site Selection:
 - Position 5: Ortho to the methoxy group (C-4) and meta to the aldehyde (C-1). This position is electronically favorable.
 - Position 2/6: Ortho/Para to the hydroxyl group (C-3). Position 2 is sterically hindered by the aldehyde. Position 6 is para to the hydroxyl.
- Outcome: Under controlled conditions, chlorination occurs at the C-5 position (relative to the aldehyde as C-1, OH as C-3, OMe as C-4, resulting in the 3-chloro-5-hydroxy-4-methoxy pattern if numbered strictly by IUPAC priority, or simply 5-chloroisovanillin).

3.2. Reaction Workflow Diagram

The following diagram illustrates the synthesis and potential side reactions.



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Caption: Synthesis of 5-Chloroisovanillin via electrophilic aromatic chlorination.

3.3. Experimental Protocol (Representative Scale)

- Dissolution: Dissolve 10.0 g (65.7 mmol) of Isovanillin in 100 mL of glacial acetic acid.
- Chlorination: Cool to 15°C. Add 9.0 g (67 mmol) of N-Chlorosuccinimide (NCS) portion-wise over 30 minutes.
- Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) or HPLC.^[1]
- Quench: Pour the mixture into 300 mL of ice water.
- Isolation: Filter the resulting white precipitate.
- Purification: Recrystallize from ethanol/water or purify via silica gel chromatography to remove regioisomers.
- Yield: Expected yield 75–85% of **3-Chloro-5-hydroxy-4-methoxybenzaldehyde**.

Applications in Drug Discovery

This compound is a "privileged scaffold" in medicinal chemistry, particularly for targeting enzymes involved in blood pressure regulation.

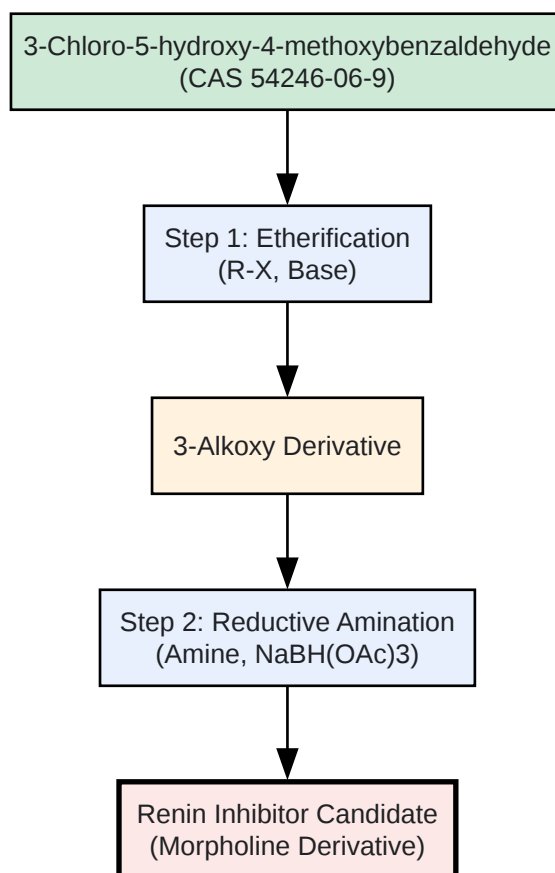
4.1. Renin Inhibitors

Patent literature (e.g., EP2168952A1) identifies CAS 54246-06-9 as a key intermediate in the synthesis of Renin Inhibitors.

- Mechanism: The aldehyde moiety serves as a handle for reductive amination or Wittig reactions to extend the carbon chain.
- Downstream Synthesis: The 5-hydroxy group allows for etherification to introduce solubilizing groups (e.g., morpholine side chains).

4.2. Bioactive Morpholine Derivatives

The compound is used to synthesize morpholine-substituted benzyl derivatives, which exhibit high potency in inhibiting renin, a rate-limiting enzyme in the renin-angiotensin system (RAS).



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Caption: Synthetic workflow converting CAS 54246-06-9 into a bioactive renin inhibitor.

Handling & Safety (SDS Summary)

While specific toxicological data for this isomer is limited, it should be handled as a halogenated phenol/aldehyde.

- GHS Classification:
 - H302: Harmful if swallowed.[2]
 - H315: Causes skin irritation.[2]
 - H319: Causes serious eye irritation.[2]

- Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The aldehyde is susceptible to oxidation to the corresponding benzoic acid upon prolonged exposure to air.

References

- European Patent Office. (2010). Morpholine derivative and use thereof as renin inhibitor.[3] Patent EP2168952A1. Retrieved from .
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